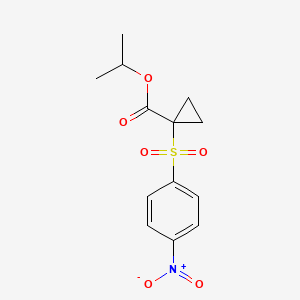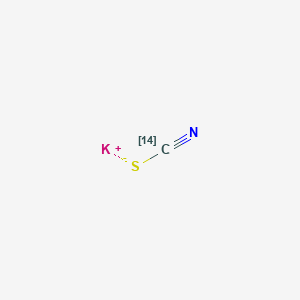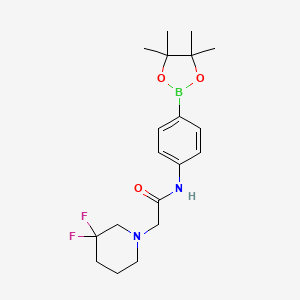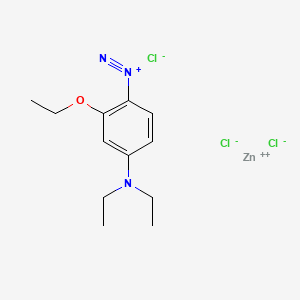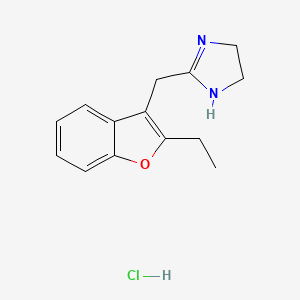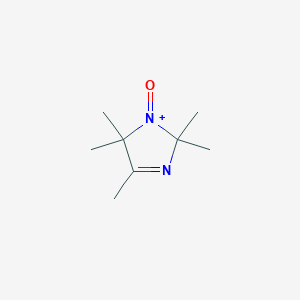
Carbamic acid, (3-butoxyphenyl)-, 2-(1-piperidinyl)cyclohexyl ester, monohydrochloride, trans-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, (3-butoxyphenyl)-, 2-(1-piperidinyl)cyclohexyl ester, monohydrochloride, trans- is a chemical compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound’s molecular formula is C18-H28-N2-O3.Cl-H, and it has a molecular weight of 356.94 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (3-butoxyphenyl)-, 2-(1-piperidinyl)cyclohexyl ester, monohydrochloride, trans- involves several stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. The process is designed to be efficient and cost-effective, ensuring that the compound can be produced in sufficient quantities for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
Carbamic acid, (3-butoxyphenyl)-, 2-(1-piperidinyl)cyclohexyl ester, monohydrochloride, trans- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Carbamic acid, (3-butoxyphenyl)-, 2-(1-piperidinyl)cyclohexyl ester, monohydrochloride, trans- has several scientific research applications:
Chemistry: The compound is used in various chemical reactions and studies to understand its reactivity and properties.
Biology: It is used in biological research to study its effects on different biological systems.
Industry: It is used in industrial processes for the synthesis of other chemical compounds and materials.
Mécanisme D'action
The mechanism of action of carbamic acid, (3-butoxyphenyl)-, 2-(1-piperidinyl)cyclohexyl ester, monohydrochloride, trans- involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to carbamic acid, (3-butoxyphenyl)-, 2-(1-piperidinyl)cyclohexyl ester, monohydrochloride, trans- include:
- Carbamic acid, (3-butoxyphenyl)-, 2-(1-piperidinyl)ethyl ester, monohydrochloride
- Carbamic acid, (3-butoxyphenyl)-, 2-(1-piperidinyl)-1-(1-piperidinylmethyl)ethyl ester, dihydrochloride
Uniqueness
What sets carbamic acid, (3-butoxyphenyl)-, 2-(1-piperidinyl)cyclohexyl ester, monohydrochloride, trans- apart from similar compounds is its unique structure and specific functional groups.
Propriétés
Numéro CAS |
38198-40-2 |
|---|---|
Formule moléculaire |
C22H35ClN2O3 |
Poids moléculaire |
411.0 g/mol |
Nom IUPAC |
[(1R,2R)-2-piperidin-1-ium-1-ylcyclohexyl] N-(3-butoxyphenyl)carbamate;chloride |
InChI |
InChI=1S/C22H34N2O3.ClH/c1-2-3-16-26-19-11-9-10-18(17-19)23-22(25)27-21-13-6-5-12-20(21)24-14-7-4-8-15-24;/h9-11,17,20-21H,2-8,12-16H2,1H3,(H,23,25);1H/t20-,21-;/m1./s1 |
Clé InChI |
FUUPSBXKBFWWAK-MUCZFFFMSA-N |
SMILES isomérique |
CCCCOC1=CC=CC(=C1)NC(=O)O[C@@H]2CCCC[C@H]2[NH+]3CCCCC3.[Cl-] |
SMILES canonique |
CCCCOC1=CC=CC(=C1)NC(=O)OC2CCCCC2[NH+]3CCCCC3.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



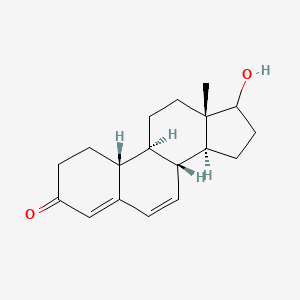
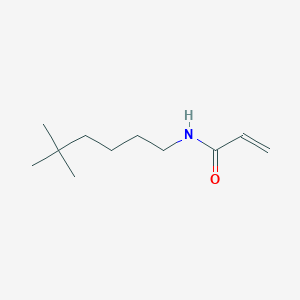

![1,3,3-trimethyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]indol-1-ium;sulfate](/img/structure/B13733341.png)
![2-[7-(hydroxyamino)-2H-pyrazolo[4,3-d]pyrimidin-3-yl]-5-(hydroxymethyl)oxolane-3,4-diol;hydrochloride](/img/structure/B13733342.png)
![9-[4-[bis(2-chloroethyl)amino]phenyl]-1H-purin-6-one;hydrochloride](/img/structure/B13733347.png)
